RUVBL1 and RUVBL2 are essential ATPases that play critical roles in various cellular processes, including transcription regulation, DNA replication, and chromatin remodeling. They are part of the AAA+ (ATPases Associated with diverse cellular Activities) protein family and are implicated in several cancer-related pathways, making them attractive targets for therapeutic intervention.
RUVBL1 and RUVBL2 were initially identified through their association with chromatin and transcriptional complexes. They have been extensively studied in the context of cancer biology, particularly in neuroblastoma and colorectal cancer, due to their involvement in oncogenic signaling pathways and transcriptional regulation.
RUVBL1 and RUVBL2 can be classified as molecular chaperones due to their role in facilitating the assembly and stability of multiprotein complexes, including those involved in chromatin remodeling and transcription initiation.
The synthesis of RUVBL1/2 inhibitors, such as compound B, involves high-throughput screening of chemical libraries to identify compounds that inhibit the ATPase activity of these proteins. For instance, a custom library containing approximately 400,000 compounds was screened, leading to the identification of compound B as a potent inhibitor with a half-maximal inhibitory concentration (IC50) of 59 nM against purified RUVBL1/2 proteins .
The synthesis process typically includes:
RUVBL1 and RUVBL2 share a similar structural architecture characterized by a hexameric ring formation that facilitates ATP binding and hydrolysis. The crystal structures reveal distinct domains responsible for their ATPase activity and interactions with other proteins involved in transcriptional regulation .
Key structural data include:
RUVBL1/2 catalyze the hydrolysis of ATP, which is crucial for their role in various biochemical processes. The inhibition of this activity leads to disrupted function in associated protein complexes.
Inhibition studies demonstrate that compounds like compound B effectively reduce ATPase activity, leading to downstream effects on protein stability within complexes such as the PAQosome and INO80 chromatin remodelers .
The mechanism of action for RUVBL1/2 involves their interaction with various transcription factors and chromatin remodelers. They facilitate the assembly of RNA polymerase II complexes necessary for transcription initiation. Inhibition of RUVBL1/2 disrupts these processes, leading to decreased transcriptional activity and cellular proliferation .
Studies indicate that RUVBL1/2 directly interact with unphosphorylated RNA polymerase II, promoting its clustering at active transcription sites. This interaction is crucial for effective gene expression during cell cycle progression .
Relevant analyses indicate that the physical stability and chemical reactivity of RUVBL1/2 can significantly influence their functional roles in cellular processes .
RUVBL1/2 have emerged as significant targets in cancer research due to their involvement in oncogenic signaling pathways. Their inhibitors are being explored for therapeutic applications in:
RUVBL1 (RuvB-like 1) and RUVBL2 (RuvB-like 2) are paralogous AAA+ ATPases that assemble into hexameric rings through alternating subunits. Each protomer comprises three domains:
The hexameric ring (~149 Å diameter) encloses a central pore (~23 Å width) capable of binding single-stranded DNA but not double-stranded DNA [5] [9]. Dodecamer formation occurs via DII-mediated stacking of two heterohexamers, though this assembly is dynamic and client-dependent [8] [9].
Table 1: Key Structural Domains of RUVBL1/2
Domain | Key Motifs/Features | Functional Role | Reference |
---|---|---|---|
Domain I | Walker A (G77-T84 in RUVBL2) | ATP phosphate binding | [5] |
Domain III | Walker B (D299-H302 in RUVBL2) | Mg²⁺ coordination, ATP hydrolysis | [5] |
Sensor 1/2, Arg-finger (R353) | Nucleotide-state sensing, trans-hydrolysis | [5] | |
Domain II | OB-fold (β-stalk, helical bundle) | Client protein scaffolding, autoinhibition | [2] [9] |
RUVBL1/2 exhibits weak basal ATPase activity in vitro due to intrinsic autoinhibition by DII. Truncation of DII increases ATP hydrolysis by >5-fold, confirming its regulatory role [9]. Key regulatory mechanisms include:
ATP binding induces a "closed" ring conformation, while hydrolysis promotes a "relaxed" state, enabling mechanical work in complex assembly [5] [8].
Table 2: Regulatory Elements of RUVBL1/2 ATPase Activity
Regulatory Element | Effect on ATPase Activity | Mechanism | |
---|---|---|---|
Domain II (DII) | Autoinhibition (basal state) | Steric blocking of nucleotide pocket | |
DHX34 binding | Inhibition | Stabilization of N-terminal His25/27 loop | |
RUVBL1-RUVBL2 heterodimerization | Synergistic activation | Complementary arginine finger positioning | |
Compound B (RUVBL1/2-IN-B) | Competitive inhibition (IC₅₀ = 59 nM) | Binds Walker A motif, blocks ATP access | [1] |
The RUVBL1/2-based PAQosome (formerly R2TP) is a 12-subunit chaperone complex that facilitates the assembly of:
ATP hydrolysis drives PAQosome "maturation/dissociation" cycles, allowing client release. Compound B stabilizes RUVBL1/2-client interactions, trapping immature complexes and disrupting function [1] [7].
RUVBL1/2 serves as a structural scaffold for chromatin remodelers but with ATPase-independent roles:
Unlike PAQosome, ATPase inhibition by Compound B does not dissociate INO80 or TIP60 complexes, confirming scaffolding versus enzymatic roles [1] [2].
Table 3: RUVBL1/2-Dependent Complexes and Functions
Complex | Function | RUVBL1/2 Role | ATPase-Dependent? | |
---|---|---|---|---|
PAQosome | PIKK stability, snoRNP biogenesis | Client folding & release | Yes | [1] [7] |
INO80 | Nucleosome sliding, replication fork restart | Helicase scaffolding | No | [2] [8] |
TIP60 | Histone H4/H2A acetylation | Catalytic module anchoring | No | [2] [21] |
SRCAP/SWR1 | H2A.Z deposition | H2A.Z-H2B docking | No | [2] [27] |
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